Product packaging for Benzo[b]thiophene-2-carboxylic hydrazide(Cat. No.:CAS No. 175135-07-6)

Benzo[b]thiophene-2-carboxylic hydrazide

Cat. No.: B069902
CAS No.: 175135-07-6
M. Wt: 192.24 g/mol
InChI Key: ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic hydrazide is a versatile and high-value synthetic intermediate extensively used in medicinal chemistry and organic synthesis. Its primary research value lies in its bifunctional structure, featuring both the electron-rich benzo[b]thiophene scaffold and a highly reactive hydrazide group. This compound serves as a pivotal precursor for the synthesis of a wide array of nitrogen-containing heterocycles, most notably through its condensation with various carbonyl compounds (aldehydes, ketones) to form Schiff bases, which can be further cyclized into pharmaceutically relevant structures such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and other fused heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B069902 Benzo[b]thiophene-2-carboxylic hydrazide CAS No. 175135-07-6

Properties

IUPAC Name

1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334020
Record name benzo[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-07-6
Record name Benzo[b]thiophene-2-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-07-6
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Record name benzo[b]thiophene-2-carbohydrazide
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Record name 175135-07-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-carboxylic hydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Benzothiophene-2-carboxylic acid is dissolved in an appropriate solvent, such as ethanol.

    Step 2: Hydrazine hydrate is added to the solution.

    Step 3: The mixture is heated under reflux for several hours.

    Step 4: The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1-benzothiophene-2-carbohydrazide are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

Benzo[b]thiophene-2-carboxylic hydrazide readily undergoes condensation with aromatic or heteroaromatic aldehydes to form acylhydrazones, a key reaction for bioactive compound synthesis .

Reaction Mechanism

  • Step 1 : Deprotection of tert-butyl carbazate intermediates using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
  • Step 2 : Condensation with aldehydes (e.g., pyridine-2-carbaldehyde, p-chlorobenzaldehyde) in methanol under reflux .

Key Examples

AldehydeProduct StructureMIC Against S. aureus (µg/mL)Yield (%)
Pyridin-2-ylmethylene(E)-6-chloro-N'-(pyridin-2-ylmethylene)derivative485
p-Chlorobenzaldehyde3,6-dichloro-substituted hydrazone878

Conditions : Reflux in MeOH (2–3 h), TFA/DCM for deprotection .

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the hydrazide group or thiophene ring .

Synthetic Routes

  • Methyl Ester Substitution : Reacting methyl benzo[b]thiophene-2-carboxylate with hydrazine hydrate in ethanol yields the hydrazide .
  • Halogenation : Introduction of chloro or nitro groups at position 6 enhances antimicrobial activity .

Reaction Table

ReagentPosition ModifiedProduct ApplicationReference
Hydrazine hydrateHydrazide formationPrecursor for acylhydrazones
Cl₂ (electrophilic)C-6 substitutionEnhanced bioactivity

Oxidation

  • Target : Conversion to benzo[b]thiophene-2-carboxylic acid derivatives.
  • Reagents : KMnO₄ or H₂O₂ under acidic conditions.

Reduction

  • Target : Hydrazine derivatives via NaBH₄ or LiAlH₄.

Coordination Chemistry

The hydrazide acts as a ligand for metal ions, forming complexes with applications in sensing:

Example

  • In³⁺ Sensing : Exhibits a ratiometric response in DMF/H₂O tris buffer, with a detection limit of 0.1 µM.

Interaction : Hydrogen bonding and π-π stacking with STING protein residues.

Procedure

  • Step 1 : Benzo[b]thiophene-2-carboxylic acid + hydrazine hydrate in ethanol .
  • Step 2 : Reflux (4–6 h), followed by recrystallization .

Yield : 87–92% .

Scientific Research Applications

Pharmaceutical Development

Benzo[b]thiophene-2-carboxylic hydrazide is primarily recognized for its role in drug discovery and development. Its unique structural properties make it a valuable intermediate in synthesizing various pharmaceuticals, particularly anti-cancer agents.

Case Study: Antitubercular Activity

Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis. In vitro studies showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria, indicating their potential as effective anti-TB agents .

CompoundMIC (μg/mL)Activity Type
7b2.73Active
8c0.60Dormant
8g0.61Dormant

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals that enhance crop protection. Its applications include improving pest resistance and increasing agricultural yield.

Research Insights

Studies have indicated that this compound can enhance the efficacy of existing pesticides, leading to better crop management strategies .

Material Science

In material science, this compound is explored for developing advanced materials, particularly conductive polymers and coatings.

Application in Conductive Polymers

Research has focused on synthesizing conductive polymer composites incorporating this compound, which demonstrates enhanced electrical conductivity and thermal stability .

Biochemical Research

This compound serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activities and metabolic pathways.

Biochemical Assays

The compound has been employed in various assays to evaluate enzyme kinetics and interactions within biological systems, showcasing its versatility in biochemical research .

Environmental Monitoring

This compound is being investigated for its potential use in detecting environmental pollutants, contributing to ecological balance efforts.

Detection of Pollutants

Studies have shown that this compound can selectively respond to specific environmental contaminants, making it a candidate for developing sensitive detection methods .

Mechanism of Action

The mechanism by which 1-benzothiophene-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may disrupt bacterial cell walls or interfere with metabolic processes.

Comparison with Similar Compounds

Key Research Findings and Implications

Antimicrobial Superiority : BTH derivatives outperform thiophene-based compounds due to enhanced hydrophobic interactions and structural rigidity .

Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at positions 3 or 6 improve potency, while bulky substituents (e.g., pentadecyl) may compromise solubility .

Therapeutic Scope : Beyond antimicrobial uses, BTH derivatives show promise as OGG1 inhibitors and antitubercular agents, expanding their pharmacological relevance .

Biological Activity

Benzo[b]thiophene-2-carboxylic hydrazide has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial and antitubercular properties. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and relevant research findings.

Synthesis and Structural Diversity

The synthesis of this compound typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with hydrazine derivatives. This process allows for extensive structural diversification through the introduction of various aromatic or heteroaromatic aldehydes, resulting in a library of acylhydrazones. For instance, a study identified 26 final products derived from this synthesis, which were subsequently screened for biological activity against various pathogens .

Antimicrobial Activity

1. Against Staphylococcus aureus

This compound derivatives have shown promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus, highlighting its potential as an antimicrobial agent .

2. Antitubercular Properties

Research has demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid possess significant antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain compounds had MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacterial strains. Notably, compounds 8c and 8g showed exceptional efficacy with MICs of 0.60 and 0.61 µg/mL against dormant M. bovis BCG .

Table 1: Summary of Biological Activities

Compound NameTarget PathogenMIC (µg/mL)Activity Description
II.b Staphylococcus aureus4Effective against MRSA strains
7b Mycobacterium tuberculosis2.73Highly active against MDR strains
8c Mycobacterium bovis BCG0.60Significant activity against dormant bacteria
8g Mycobacterium bovis BCG0.61Significant activity against dormant bacteria

The antimicrobial efficacy of this compound derivatives is attributed to their ability to inhibit key metabolic pathways in bacteria. Molecular docking studies have indicated that these compounds exhibit strong binding affinities to the active sites of essential bacterial enzymes, such as DprE1, which is crucial for the survival of mycobacteria . The presence of non-covalent interactions enhances their binding stability, contributing to their potent antimicrobial effects.

Q & A

Basic: What are the common synthetic routes for preparing benzo[b]thiophene-2-carboxylic hydrazide?

Answer:
The synthesis typically involves hydrazinolysis of activated esters or amides. For example, hydrazine hydrate reacts with intermediates like 1,3-dicyclohexyl-1-(thiophene-2-carbonyl)urea derivatives under reflux conditions to yield the hydrazide with >85% efficiency . Another method uses direct condensation of benzo[b]thiophene-2-carboxylic acid derivatives with hydrazine hydrate in solvents like ethanol or benzene, followed by recrystallization for purification . Key steps include TLC monitoring, solvent evaporation, and acid/base washes to remove unreacted precursors.

Basic: How is purity assessed during synthesis, and what analytical techniques are critical?

Answer:
Purity is verified via thin-layer chromatography (TLC) using chloroform-methanol (95:5) as the mobile phase . Advanced characterization includes elemental analysis (C, H, N), IR spectroscopy (to confirm C=O, N-H stretches), and NMR (¹H/¹³C) to verify structural integrity . High-resolution mass spectrometry (HRMS) and melting point determination further validate compound identity .

Intermediate: What strategies optimize the synthesis of Schiff bases from this compound?

Answer:
Schiff bases are prepared via condensation with aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) in ethanol under acidic (acetic acid) or reflux conditions. Structural diversification is achieved by varying aldehydes (aromatic/heteroaromatic), with yields dependent on electronic effects and steric hindrance . Post-synthesis, products are purified via column chromatography or recrystallization, and characterized by IR (C=N stretch at ~1600 cm⁻¹) and NMR .

Intermediate: How is this compound applied in antimicrobial research?

Answer:
Acylhydrazone derivatives exhibit potent activity against multidrug-resistant Staphylococcus aureus. For example, (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide shows MIC values of 4 µg/mL against methicillin- and daptomycin-resistant strains . Bioactivity is enhanced by electron-withdrawing substituents (e.g., Cl at position 6) and pyridinyl moieties, which improve membrane penetration .

Advanced: What mechanistic insights explain the role of this compound in OGG1 inhibition?

Answer:
Derivatives like 3,4-dichloro-benzo[b]thiophene-2-carboxylic acid hydrazide (O8) inhibit the 8-oxoguanine DNA glycosylase 1 (OGG1) by blocking its interaction with genomic 8-oxoGua. This prevents excision repair, reducing pro-inflammatory cytokine production in oxidative stress models . Structure-activity studies highlight the necessity of the hydrazide group and halogen substituents for binding affinity .

Advanced: How do crystallographic studies inform the supramolecular structure of this compound derivatives?

Answer:
X-ray diffraction reveals that 2-thiophenecarbohydrazide forms a 3D framework via N–H···N and three-center N–H···O hydrogen bonds. The monoclinic crystal system (space group P2₁/c) has cell parameters a = 6.1202 Å, b = 8.3907 Å, c = 12.5332 Å, and β = 98.66°, with Z = 4 . These interactions influence solubility and stability, critical for designing coordination complexes with transition metals .

Advanced: How is this compound used in mycobacterial differentiation assays?

Answer:
Thiophene-2-carboxylic acid hydrazide (TCH) selectively inhibits Mycobacterium bovis growth while allowing M. tuberculosis proliferation. This differential resistance is leveraged in Löwenstein-Jensen cultures combined with para-nitrobenzoic acid (PNB) to distinguish tuberculosis complex species . Biochemical validation includes catalase activity and niacin accumulation tests .

Advanced: What contradictions exist in reported synthesis yields, and how are they resolved?

Answer:
Yields vary based on activation methods: hydrazinolysis of dicyclohexylurea intermediates achieves >90% efficiency , while direct acid-hydrazine reactions yield 80–87% . Discrepancies arise from reagent purity, solvent choice (DMF vs. ethanol), and reaction time. Optimization via controlled stoichiometry and inert atmospheres (N₂) minimizes side reactions .

Intermediate: What coordination chemistry applications exist for this compound?

Answer:
The hydrazide acts as a bidentate ligand, coordinating through carbonyl oxygen and NH₂ nitrogen to form five-membered chelates with metals (Cu²⁺, Co²⁺, Zn²⁺). These complexes are studied for catalytic and antimicrobial properties, with stability influenced by substituents on the benzo[b]thiophene ring .

Advanced: How do structural modifications at position 6 affect bioactivity?

Answer:
Chloro or methoxy groups at position 6 enhance antimicrobial potency by increasing lipophilicity and membrane interaction. For instance, 6-chloro derivatives show 4–8-fold lower MIC values against MRSA compared to unsubstituted analogs . Computational docking studies suggest these groups improve binding to bacterial topoisomerase II .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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